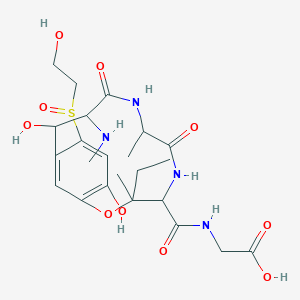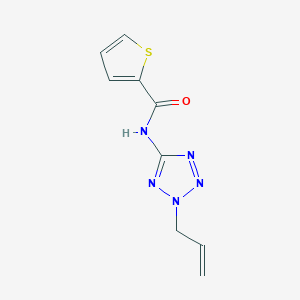
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, also known as ATAC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ATAC is a tetrazole-based compound that is synthesized using a specific method, which will be discussed in detail in This compound has shown promising results in scientific research, particularly in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, which is responsible for the conversion of AMP to adenosine. This inhibition leads to an accumulation of AMP, which is then converted to ATP, resulting in increased levels of intracellular ATP. This increase in ATP levels leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide induces cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its potency and specificity. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have potent antiproliferative effects on cancer cells, with minimal toxicity to normal cells. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is highly specific for CD73, making it an ideal tool for studying the role of CD73 in various biological processes. However, one of the main limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its solubility. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is poorly soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide. One of the most promising areas of research is its potential as an anticancer agent. Further studies are needed to determine the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in various types of cancer and to identify the optimal dosing regimen for clinical use. In addition, further studies are needed to determine the safety and toxicity of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in humans. Other potential areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide include its potential as an anti-inflammatory agent, its role in regulating cellular energy metabolism, and its potential as a tool for studying the role of CD73 in various biological processes.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, is a compound that has shown promising results in scientific research, particularly in its potential as an anticancer and anti-inflammatory agent. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, leading to an accumulation of AMP and activation of the AMPK pathway. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is a compound that has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide involves a series of steps that begin with the reaction of 2-chlorothiophene with sodium azide to form 2-azidothiophene. This intermediate is then reacted with allyl bromide to form 2-allyl-2H-tetrazole-5-thiol. Finally, this compound is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is its potential as an anticancer agent. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has potent antiproliferative effects on cancer cells, particularly in breast cancer and lung cancer. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C9H9N5OS |
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
N-(2-prop-2-enyltetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h2-4,6H,1,5H2,(H,10,12,15) |
Clé InChI |
UDEVMHYZBYAULZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



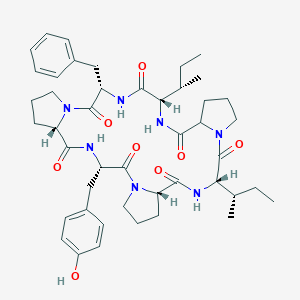
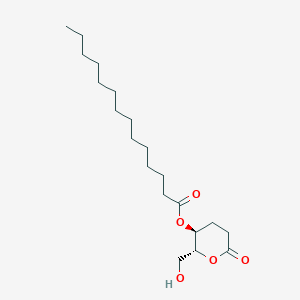
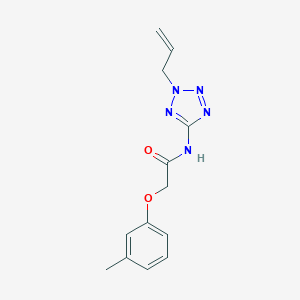
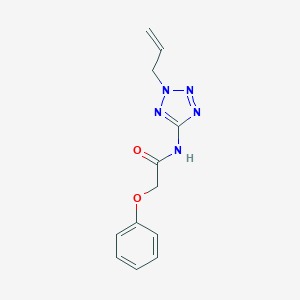
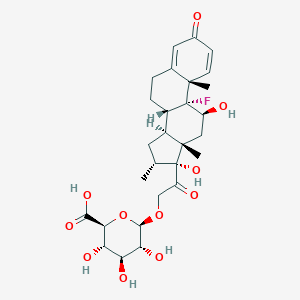
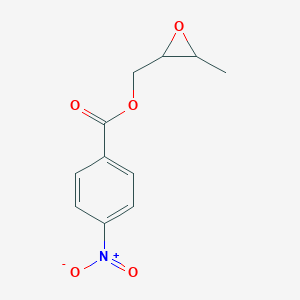
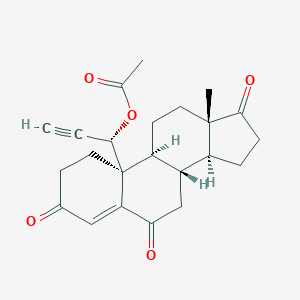
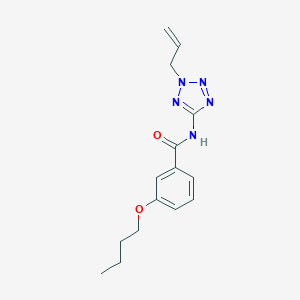
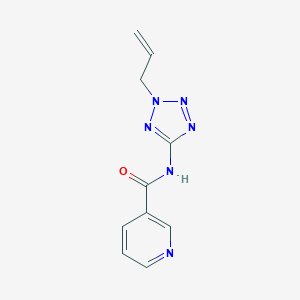
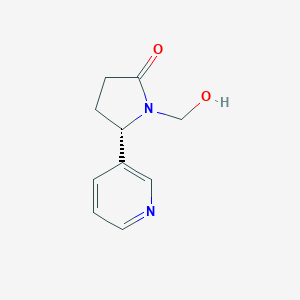
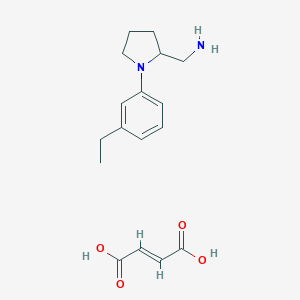
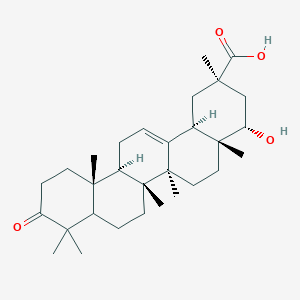
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
